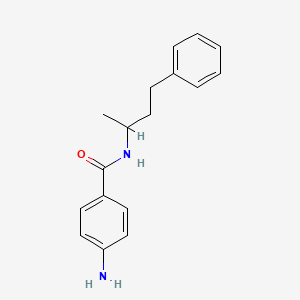
Ethyl 2-(benzoylcarbamothioylamino)-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including benzoylamino, carbonothioyl, and thiophenecarboxylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylcarbamothioylamino)-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Coupling with Thiophenecarboxylate: The final step involves the coupling of the carbonothioylated intermediate with ethyl 3-thiophenecarboxylate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or thiophenecarboxylate moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Thioethers: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(benzoylcarbamothioylamino)-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Shares similar structural features but differs in the thiophene ring substitution.
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-pyridinecarboxylate: Contains a pyridine ring instead of a thiophene ring, leading to different chemical and biological properties.
Conclusion
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new materials, pharmaceuticals, and chemical processes. Further research into its properties and applications will continue to uncover new possibilities for its use in science and industry.
Propriétés
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-2-28-22(27)15-12-19(18-13-29-16-10-6-7-11-17(16)30-18)32-21(15)25-23(31)24-20(26)14-8-4-3-5-9-14/h3-12,18H,2,13H2,1H3,(H2,24,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAKBQFDZHXZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2COC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1,2-propanediol](/img/structure/B4159493.png)
![2-[ethyl(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)amino]ethanol](/img/structure/B4159498.png)
![2-{[(3,4-DIMETHOXYBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4159502.png)
![(3,4-dimethoxybenzyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4159512.png)
![tert-butyl N-[2-nitro-4-(trifluoromethyl)anilino]carbamate](/img/structure/B4159522.png)
![2-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4159528.png)



![1-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4159564.png)
![3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4159574.png)
![N-[4-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoylamino]phenyl]-2-fluorobenzamide](/img/structure/B4159584.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4159591.png)
